(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide
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Overview
Description
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is a chiral compound with significant importance in various fields of chemistry and pharmacology. The compound’s unique stereochemistry, denoted by the (1R,2S) configuration, plays a crucial role in its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. This method ensures high enantiomeric purity and is suitable for industrial-scale production .
Industrial Production Methods
Industrial production often employs enantioselective synthesis and resolution techniques. These methods include the use of chiral catalysts and reagents to achieve the desired stereochemistry. The process may also involve the separation of enantiomers using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols .
Scientific Research Applications
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It has potential therapeutic applications due to its unique stereochemistry and biological activity.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-2-Amino-1,2-diphenylethanol
Uniqueness
(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide stands out due to its specific stereochemistry and the resulting biological activity. Compared to similar compounds, it offers unique interactions with molecular targets, making it valuable in various research and industrial applications .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R,2S)-1-amino-2-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-4-2-3-5-8(6,10)7(9)11/h6H,2-5,10H2,1H3,(H2,9,11)/t6-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHVXEPCCNOOBQ-POYBYMJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@@]1(C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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